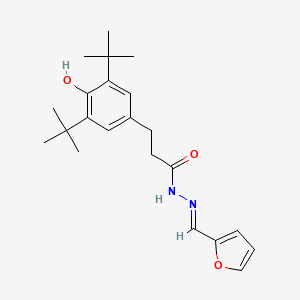

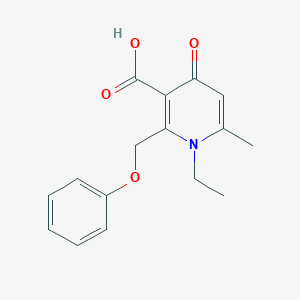

methyl N-(4-biphenylylcarbonyl)phenylalaninate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The enzymatic synthesis of peptides, including derivatives similar to methyl N-(4-biphenylylcarbonyl)phenylalaninate, has been explored using aqueous/organic biphasic systems. Nakanishi, Matsuno, and colleagues demonstrated the kinetics of such synthesis catalyzed by thermolysin, focusing on the synthesis of N-(benzyloxycarbonyl)-L-phenylalanyl-L-phenylalanine methyl ester in various reaction mediums, achieving high yields under specific conditions (Nakanishi et al., 1986); (Nakanishi, Kondo, & Matsuno, 1988).

Molecular Structure Analysis

The molecular structure of compounds structurally related to this compound has been detailed by Ajibade and Andrew, who reported on the synthesis via Schiff bases reduction, revealing specific hydrogen bonding and molecular interactions that stabilize the molecular structure (Ajibade & Andrew, 2021).

Chemical Reactions and Properties

The iron-catalyzed oxidative reactions of N,N-dimethylaniline with 1,3-dicarbonyl compounds have been shown to efficiently synthesize methylene-bridged bis-1,3-dicarbonyl derivatives, highlighting the reactivity of similar aromatic compounds under catalytic conditions (Li et al., 2009).

Physical Properties Analysis

Although not directly related to this compound, the study of isotopomers of N-(tert-butoxycarbonyl)-4-cyano-L-phenylalanine methyl ester by Bazewicz et al. provides insights into the effects of isotopic labeling on the physical properties of structurally similar compounds, which can impact their synthesis and application in research (Bazewicz et al., 2011).

Chemical Properties Analysis

The chemical properties of similar compounds have been explored through various reactions, such as the enzymatic synthesis of N-methyl-L-phenylalanine, which illustrates the specificity and efficiency of enzymatic systems in producing compounds with high yield and purity, a principle that could be applied to the synthesis and study of this compound (Muramatsu et al., 2004).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

methyl 3-phenyl-2-[(4-phenylbenzoyl)amino]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO3/c1-27-23(26)21(16-17-8-4-2-5-9-17)24-22(25)20-14-12-19(13-15-20)18-10-6-3-7-11-18/h2-15,21H,16H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKSRDXFAVJOPOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S)-1-[2,5-dimethoxy-4-(methylthio)benzyl]-N,N-dimethylazepan-3-amine](/img/structure/B5604573.png)

![2-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)propanamide](/img/structure/B5604574.png)

![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-methyltetrahydro-2H-pyran-2-carboxamide](/img/structure/B5604576.png)

![5-bromo-3-[(5-nitro-2-furyl)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5604579.png)

![5-propyl-1'-(2H-tetrazol-2-ylacetyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5604589.png)

![1-benzofuran-2-yl(7-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B5604606.png)

![4-{[3-(benzyloxy)-4-methoxybenzylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5604614.png)

![4-{5-[(2-isopropyl-5-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B5604621.png)